2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate

Description

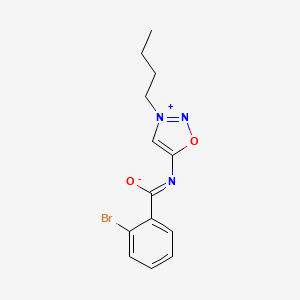

2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate is a chemical compound with the molecular formula C13H14BrN3O2 and a molecular weight of 324.18 g/mol . This compound contains a bromine atom, a butyl group, and an oxadiazolium ring, making it a unique and interesting molecule for various scientific applications.

Properties

Molecular Formula |

C13H14BrN3O2 |

|---|---|

Molecular Weight |

324.17 g/mol |

IUPAC Name |

(1Z)-2-bromo-N-(3-butyloxadiazol-3-ium-5-yl)benzenecarboximidate |

InChI |

InChI=1S/C13H14BrN3O2/c1-2-3-8-17-9-12(19-16-17)15-13(18)10-6-4-5-7-11(10)14/h4-7,9H,2-3,8H2,1H3 |

InChI Key |

LRPTWDWMPKCMIA-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC[N+]1=NOC(=C1)/N=C(/C2=CC=CC=C2Br)\[O-] |

Canonical SMILES |

CCCC[N+]1=NOC(=C1)N=C(C2=CC=CC=C2Br)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxadiazolium ring play crucial roles in its reactivity and interactions. Detailed studies are required to fully understand the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate include:

- 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzamide

- 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboxylate These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .

Biological Activity

2-Bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate, with the CAS number 1039751-82-0, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C13H14BrN3O2, and it has a molecular weight of 324.18 g/mol. The compound features a unique oxadiazole moiety which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. For instance, a study demonstrated that oxadiazole derivatives could effectively inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been extensively studied. In vitro assays have shown that certain oxadiazole compounds can induce apoptosis in cancer cells. For example, compounds similar to this compound have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

The mechanism by which oxadiazole derivatives exert their biological effects often involves the disruption of cellular processes. For instance, it has been suggested that these compounds can interfere with DNA synthesis or induce oxidative stress in target cells. The presence of bromine in the structure may enhance the reactivity of the compound, potentially leading to increased biological activity.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Among the tested compounds, this compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Standard Antibiotic (e.g., Penicillin) | 16 | 32 |

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxic effects of this compound against MCF-7 cells revealed an IC50 value of 15 µM after 48 hours of exposure. This indicates significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.